![molecular formula C16H12FN3O2 B2839864 2-(2-Fluoroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 303025-13-0](/img/structure/B2839864.png)
2-(2-Fluoroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluoroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde, also known as FAPY, is a chemical compound that belongs to the family of pyrido[1,2-a]pyrimidine derivatives. FAPY has been extensively studied for its potential applications in scientific research, particularly in the fields of cancer biology and drug development.
Wirkmechanismus
2-(2-Fluoroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde exerts its anticancer activity by inhibiting the activity of DNA polymerase. Specifically, this compound binds to the active site of DNA polymerase and prevents the incorporation of nucleotides into the growing DNA chain. This inhibition leads to the accumulation of DNA damage, which triggers cell death pathways.
Biochemical and Physiological Effects:
This compound has been shown to induce cell death in a variety of cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. This compound has also been shown to inhibit the growth of tumor xenografts in mice, suggesting that it may have potential as an anticancer drug. In addition, this compound has been shown to induce oxidative stress and DNA damage in cancer cells, further supporting its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2-Fluoroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is its specificity for DNA polymerase, which makes it a promising candidate for the development of anticancer drugs. However, this compound also has some limitations for lab experiments. For example, this compound is relatively unstable and requires careful handling to maintain its purity and activity. In addition, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-Fluoroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde. One area of interest is the development of this compound-based anticancer drugs. Researchers could explore the use of this compound derivatives with improved stability and solubility, as well as the potential synergistic effects of combining this compound with other anticancer agents. Another area of interest is the exploration of this compound's potential as a tool for studying DNA replication and repair. Researchers could use this compound to investigate the mechanisms underlying DNA polymerase activity and the effects of DNA damage on cellular processes. Finally, researchers could explore the use of this compound in other areas of scientific research, such as drug development and chemical biology.
Synthesemethoden
The synthesis of 2-(2-Fluoroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde involves the reaction of 2-fluoroaniline with 2-methyl-4-nitropyridine in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then treated with acetic anhydride and triethylamine to yield this compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluoroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde has been studied extensively for its potential applications in scientific research, particularly in the fields of cancer biology and drug development. This compound has been shown to inhibit the activity of DNA polymerase, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage and the induction of cell death, making this compound a promising candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
2-(2-fluoroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c1-10-5-4-8-20-15(10)19-14(11(9-21)16(20)22)18-13-7-3-2-6-12(13)17/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUVARBBELIFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2839781.png)
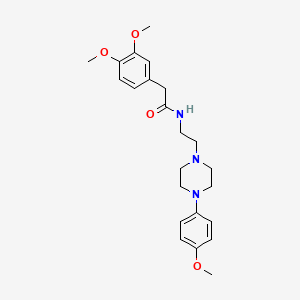
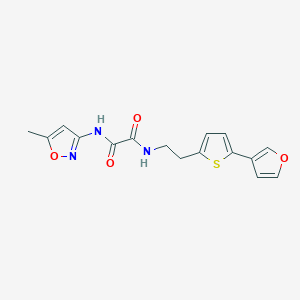
![N-(3-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2839787.png)
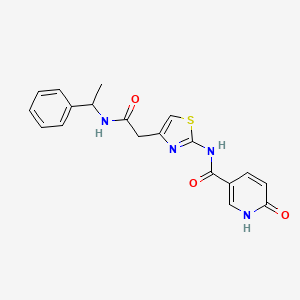
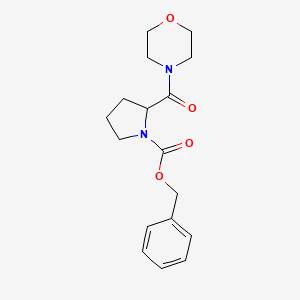

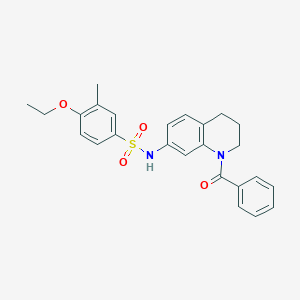
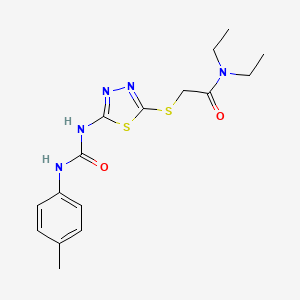
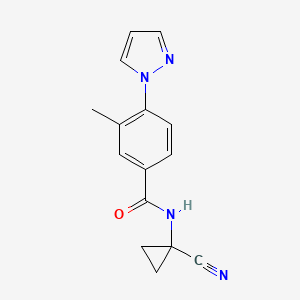
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octan-2-yl]amino]methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B2839796.png)


